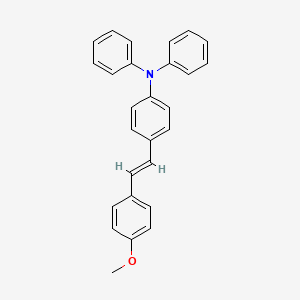
(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline is an organic compound characterized by its unique structure, which includes a methoxystyryl group and a diphenylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline typically involves the reaction of 4-methoxystyrene with N,N-diphenylaniline under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where the 4-methoxystyrene is coupled with N,N-diphenylaniline in the presence of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The styryl group can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to cellular proteins and altering their function, leading to effects such as apoptosis in cancer cells. The compound’s ability to fluoresce under certain conditions also makes it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .
類似化合物との比較
- (E)-4-Methoxystyrylboronic acid
- (E)-4-Methoxystyrylbenzene
- (E)-4-Methoxystyrylaniline
Comparison: (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline is unique due to its combination of a methoxystyryl group and a diphenylaniline moiety, which imparts distinct electronic and steric properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it particularly valuable in applications requiring precise molecular interactions .
特性
分子式 |
C27H23NO |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
4-[(E)-2-(4-methoxyphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H23NO/c1-29-27-20-16-23(17-21-27)13-12-22-14-18-26(19-15-22)28(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-21H,1H3/b13-12+ |
InChIキー |
JRXWOCIYAKMCGO-OUKQBFOZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


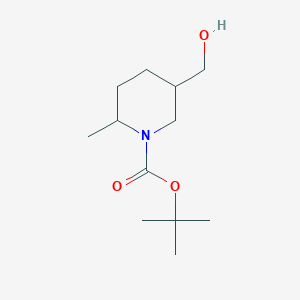
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)

![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
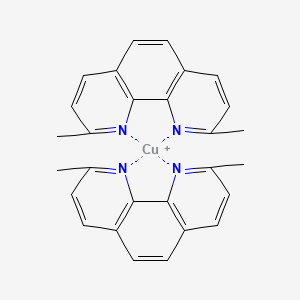

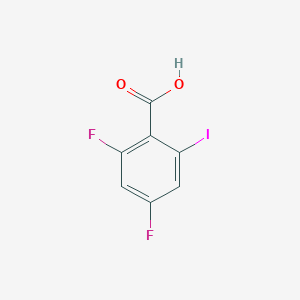
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
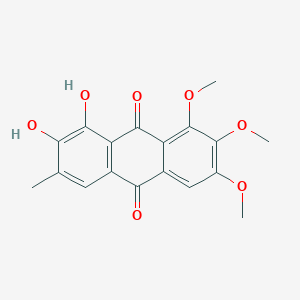
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)


![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)

